6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
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Overview
Description
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6-methoxy-1-tetralone reacts with an appropriate aldehyde under acidic conditions.
Reduction: The resulting product is then subjected to reduction conditions to form the dihydroisoquinoline core.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2nd position through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-methanol.
Substitution: 6-Amino-3,4-dihydroisoquinoline-2(1H)-carbaldehyde.
Scientific Research Applications
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a probe to study enzyme mechanisms and interactions due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
6-Methoxy-3,4-dihydroisoquinoline: Similar structure but lacks the aldehyde group at the 2nd position.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-11-3-2-10-7-12(8-13)5-4-9(10)6-11/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
KAICOAHKBXXZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C=O)C=C1 |
Origin of Product |
United States |
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